molecular formula C24H25FN6O3S B2641508 5-[(mesitylsulfonyl)amino]-N,N-dimethyl-2-piperazin-1-ylbenzamide CAS No. 1113107-68-8

5-[(mesitylsulfonyl)amino]-N,N-dimethyl-2-piperazin-1-ylbenzamide

Cat. No. B2641508
CAS RN: 1113107-68-8
M. Wt: 496.56
InChI Key:
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Description

5-[(mesitylsulfonyl)amino]-N,N-dimethyl-2-piperazin-1-ylbenzamide is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. This compound is also known as MDPB or MDPBP and belongs to the class of piperazine derivatives.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Antimicrobial and Anti-Proliferative Activities : Compounds with piperazine derivatives have been evaluated for their in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and yeast-like pathogenic fungus Candida albicans. Such compounds demonstrated broad-spectrum antibacterial activities, indicating their potential as antimicrobial agents [L. H. Al-Wahaibi et al., 2021].

Antiarrhythmic and Local Anesthetic Effects

  • Potential Antiarrhythmic Agents : Certain piperazine derivatives were synthesized and evaluated for their potential as antiarrhythmic agents, showing capabilities to prolong the effective refractory period of isolated rabbit atria and demonstrate prophylactic activity against ouabain-induced arrhythmias. Some derivatives also exhibited local anesthetic activity [D. Yung et al., 1972].

Synthesis and Characterization of Derivatives

  • Synthesis, Spectral Characterization, and Biological Evaluation : The synthesis of novel piperazine derivatives has been achieved through various chemical reactions, characterized by spectral methods, and evaluated for antimicrobial activities. These efforts contribute to the development of new therapeutic agents with potential applications in treating infections [R. Rajkumar et al., 2014].

Anticancer and Enzyme Inhibition

  • Novel Bacterial Biofilm and MurB Inhibitors : Piperazine linkers have been used in the synthesis of compounds showing potent in vitro antibacterial and cytotoxic activities. Such derivatives have demonstrated significant inhibitory activities against bacterial strains and cell lines, highlighting their potential in developing treatments for bacterial infections and cancer [Ahmed E. M. Mekky et al., 2020].

properties

IUPAC Name

N-butan-2-yl-3-[1-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O3S/c1-3-15(2)26-20(32)12-13-30-22(34)16-8-4-7-11-19(16)31-23(30)28-29-24(31)35-14-21(33)27-18-10-6-5-9-17(18)25/h4-11,15H,3,12-14H2,1-2H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHBSFWEHKPCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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